7-(2-Chloroethyl)theophylline (CAS: 5878-61-5) is a functionalized xanthine derivative synthesized from theophylline. Its primary value lies in the reactive 2-chloroethyl group at the N7 position, which makes it a crucial precursor for the synthesis of more complex active pharmaceutical ingredients (APIs). Unlike its parent compound, theophylline, which has direct therapeutic uses, 7-(2-Chloroethyl)theophylline is procured almost exclusively as a chemical intermediate for multi-step syntheses, particularly for second-generation bronchodilators. Its utility is defined by its specific reactivity and suitability for creating advanced derivatives like Doxofylline.
Direct substitution of 7-(2-Chloroethyl)theophylline with its parent compound, theophylline, is non-viable as theophylline lacks the necessary N7-alkyl halide handle for subsequent coupling reactions. Using alternative alkylating agents to synthesize this intermediate in-situ is also problematic; for instance, reacting theophylline with 1,2-dichloroethane provides the target compound, but using 1-bromo-2-chloroethane would introduce different reactivity profiles and impurity concerns. Similarly, the hydroxyl analog, 7-(2-hydroxyethyl)theophylline, requires an additional activation step to achieve the reactivity inherent to the chloro-derivative, complicating the process. The specific chloroethyl group provides a predictable and efficient leaving group for nucleophilic substitution, which is critical for achieving high yields in the synthesis of downstream targets like Doxofylline and other specialized xanthine derivatives.
The synthesis of 7-(2-Chloroethyl)theophylline from theophylline and 1,2-dichloroethane in a 2N sodium hydroxide solution with a tetrabutylammonium (TBA) catalyst achieves a high yield of 88%. This demonstrates an efficient and scalable route to obtaining the key intermediate, which is a critical factor for industrial procurement and manufacturing workflows.
| Evidence Dimension | Synthesis Yield |
| Target Compound Data | 88% yield |
| Comparator Or Baseline | The related compound 7-(2-hydroxyethyl)theophylline is synthesized under similar conditions with a comparable 86% yield. |
| Quantified Difference | N/A (Demonstrates high baseline efficiency) |
| Conditions | Reaction of theophylline with 1,2-dichloroethane in 2N NaOH with 2% TBA catalyst at reflux. |
A high-yield synthesis route ensures a more cost-effective and reliable supply of this essential precursor for downstream pharmaceutical manufacturing.
A primary application for this compound is the synthesis of Doxofylline. Alternative routes to Doxofylline that do not use a pre-formed halo-alkyl intermediate, such as the reaction of theophylline acetaldehyde with ethylene glycol, report average yields of approximately 70%. This older method is also noted to involve more complex synthesis and purification steps. In contrast, routes that start from a pre-synthesized intermediate like 7-(2,2-dialkoxy ethyl) theophylline (a derivative of the target compound) can achieve yields greater than 90%, highlighting the efficiency gained by using a well-defined precursor.
| Evidence Dimension | Yield of Final Product (Doxofylline) |
| Target Compound Data | >90% (Using a route based on a functionalized ethyl-theophylline precursor) |
| Comparator Or Baseline | ~70% (Using an older route starting from theophylline acetaldehyde) |
| Quantified Difference | >20% absolute yield improvement |
| Conditions | Comparison of different patented synthesis routes for Doxofylline. |
Procuring the specific 7-(2-Chloroethyl)theophylline intermediate enables access to more efficient, higher-yielding, and simplified manufacturing routes for the final Doxofylline API.
This compound is the material of choice for chemical manufacturers aiming to implement a high-yield, streamlined synthesis of Doxofylline. Its use as a starting material avoids the lower yields and more complex process steps associated with older synthetic methods that start from theophylline acetaldehyde.
The reactive chloroethyl group serves as a versatile handle for introducing a wide range of functionalities at the N7 position. This makes it a valuable intermediate for research and development labs creating novel xanthine-based compounds for various therapeutic targets by reacting it with different nucleophiles, such as piperidines and piperazines.
Irritant